1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups and one difluoromethyl group attached to a benzene ring.
Mechanism of Action
Target of Action
It’s known that difluoromethylation processes based on x–cf2h bond formation where x is c(sp), c(sp2), c(sp3), o, n or s, have been a field of research .
Mode of Action
The compound’s mode of action involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Biochemical Pathways
It’s known that the compound is used for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence (tadf) .
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be achieved through various methods, including:
Electrophilic Difluoromethylation: This method involves the use of difluoromethylating agents such as ClCF₂H, which reacts with aromatic compounds under specific conditions to introduce the difluoromethyl group.
Radical Trifluoromethylation: This method employs trifluoromethyl radicals generated from reagents like trifluoromethyl iodide (CF₃I) in the presence of radical initiators.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as those using palladium or nickel catalysts, are also employed to introduce trifluoromethyl groups onto aromatic rings.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.
Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions are commonly used to introduce or modify the trifluoromethyl groups on the benzene ring.
Common reagents used in these reactions include halogenating agents, radical initiators, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene has several scientific research applications, including:
Pharmaceutical Research: The compound’s unique fluorinated structure makes it valuable in drug discovery and development, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Material Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Comparison with Similar Compounds
1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
Trifluoromethylbenzene: This compound contains a single trifluoromethyl group attached to a benzene ring.
Difluoromethylbenzene: This compound contains a single difluoromethyl group attached to a benzene ring.
The uniqueness of this compound lies in its combination of both difluoromethyl and trifluoromethyl groups, which can impart distinct properties and reactivity compared to other fluorinated aromatic compounds.
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8/c10-7(11)4-1-5(8(12,13)14)3-6(2-4)9(15,16)17/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQPEQHFFVOTBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673309 |
Source
|
Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214388-66-5 |
Source
|
Record name | 1-(Difluoromethyl)-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.